molecular formula C29H25FN4OS B2420885 (4-Benzhydrylpiperazin-1-yl)(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)methanone CAS No. 1049365-10-7

(4-Benzhydrylpiperazin-1-yl)(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)methanone

Katalognummer: B2420885
CAS-Nummer: 1049365-10-7
Molekulargewicht: 496.6
InChI-Schlüssel: KZNQKJNEPZYCIN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Benzhydrylpiperazin-1-yl)(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)methanone is a complex organic compound that features a combination of piperazine, benzhydryl, fluorophenyl, and imidazo[2,1-b]thiazole moieties

Eigenschaften

IUPAC Name

(4-benzhydrylpiperazin-1-yl)-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25FN4OS/c30-24-13-11-21(12-14-24)25-19-34-26(20-36-29(34)31-25)28(35)33-17-15-32(16-18-33)27(22-7-3-1-4-8-22)23-9-5-2-6-10-23/h1-14,19-20,27H,15-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZNQKJNEPZYCIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CSC5=NC(=CN45)C6=CC=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzhydrylpiperazin-1-yl)(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)methanone typically involves the following steps:

    Formation of the Imidazo[2,1-b]thiazole Core: This can be achieved by reacting 2-aminothiazole with an appropriate aldehyde or ketone under acidic conditions to form the imidazo[2,1-b]thiazole ring.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the imidazo[2,1-b]thiazole intermediate.

    Attachment of the Benzhydrylpiperazine Moiety: The final step involves the coupling of benzhydrylpiperazine with the fluorophenyl-imidazo[2,1-b]thiazole intermediate using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram quantities.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the imidazo[2,1-b]thiazole ring, potentially leading to the formation of dihydroimidazo[2,1-b]thiazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Dihydroimidazo[2,1-b]thiazole derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Molecular Formula and Weight

  • Molecular Formula : C24H24N4OS
  • Molecular Weight : 420.54 g/mol

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, studies on related thiazole derivatives have shown effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
5eE. coli12 µg/mL
5kS. aureus10 µg/mL
5gP. aeruginosa15 µg/mL

These results suggest that the presence of both benzothiazole and piperazine structures enhances antimicrobial efficacy.

Antitumor Activity

The imidazo[2,1-b]thiazole derivatives have been reported to exhibit cytotoxic effects against cancer cell lines. A study demonstrated that these compounds induce apoptosis through various mechanisms, including:

  • Activation of caspase pathways
  • Induction of cell cycle arrest at the S phase
  • Up-regulation of pro-apoptotic proteins

Therapeutic Applications

Given its structural characteristics and biological activities, (4-Benzhydrylpiperazin-1-yl)(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)methanone holds promise for several therapeutic applications:

  • Pain Management : Compounds similar to this have been explored for their analgesic properties.
  • Antimicrobial Treatments : Its effectiveness against bacterial strains positions it as a candidate for developing new antibiotics.
  • Cancer Therapy : The ability to induce apoptosis in cancer cells suggests potential use in oncology.

Study on Antitumor Effects

A recent study evaluated the antitumor effects of related imidazo[2,1-b]thiazole derivatives on human cancer cell lines. The results indicated that these compounds significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways.

Research on Antimicrobial Efficacy

Another study focused on the antimicrobial properties of thiazole derivatives, including those similar to (4-Benzhydrylpiperazin-1-yl)(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)methanone. The findings revealed promising activity against resistant strains of bacteria, highlighting the potential for developing new therapeutic agents.

Wirkmechanismus

The mechanism of action of (4-Benzhydrylpiperazin-1-yl)(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)methanone involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(4-Benzhydrylpiperazin-1-yl)(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its imidazo[2,1-b]thiazole core and fluorophenyl group contribute to its potential as a versatile scaffold for drug development.

Biologische Aktivität

The compound (4-Benzhydrylpiperazin-1-yl)(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)methanone is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and immunology. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.

Chemical Structure

The structure of the compound can be represented as follows:

C22H23FN4S\text{C}_{22}\text{H}_{23}\text{F}\text{N}_4\text{S}

This indicates the presence of a piperazine ring, an imidazo-thiazole moiety, and a benzhydryl group, which are known to contribute to various pharmacological effects.

Research indicates that compounds similar to (4-Benzhydrylpiperazin-1-yl)(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)methanone exhibit multiple mechanisms of action:

  • Anticancer Activity : The imidazo-thiazole scaffold has been linked to significant anticancer properties. Studies show that derivatives can inhibit cancer cell proliferation by inducing apoptosis and interfering with cell cycle progression. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against various cancer cell lines, including breast and lung cancer cells .
  • Immunomodulation : Some derivatives have shown immunosuppressive effects without compromising humoral immunity. This dual action is beneficial for therapeutic applications in autoimmune diseases .
  • Antioxidant Properties : The compound's structure suggests potential antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases .

Biological Activity Data

The following table summarizes the biological activities reported for related compounds:

Compound NameActivity TypeIC50 (µM)Cell Lines TestedReference
Compound AAnticancer1.65MDA-MB-231 (Breast)
Compound BImmunosuppressiveN/AMouse Models
Compound CAntioxidantN/AVarious

Case Studies

  • Anticancer Efficacy : A study investigated the effects of a structurally similar compound on non-small cell lung cancer (NSCLC) cells. The compound exhibited significant cytotoxicity and induced apoptosis through caspase activation pathways. The study highlighted the potential of imidazo-thiazole derivatives as effective anticancer agents .
  • Immunological Effects : Another research focused on the immunomodulatory effects of related compounds in murine models. The findings indicated that certain derivatives could suppress delayed-type hypersensitivity responses without affecting antibody production, suggesting a selective immunosuppressive profile .
  • Combination Therapy Potential : Recent investigations have explored the synergistic effects of combining this class of compounds with established chemotherapeutics like gemcitabine in pancreatic cancer models. Results showed enhanced antiproliferative effects when used in combination, indicating a promising avenue for clinical applications .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for synthesizing (4-Benzhydrylpiperazin-1-yl)(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)methanone?

  • Methodology :

  • Step 1 : Condensation of 6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxylic acid with benzhydrylpiperazine using coupling reagents like EDCI/HOBt in anhydrous DCM under nitrogen .
  • Step 2 : Purification via column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization from ethanol .
  • Critical Parameters : Temperature (0–5°C during activation), solvent choice (DMF for solubility), and reaction time (12–24 hours) to minimize by-products .

Q. Which spectroscopic techniques are essential for structural characterization?

  • Analytical Workflow :

  • NMR : 1^1H and 13^{13}C NMR to confirm substituent positions (e.g., 4-fluorophenyl protons at δ 7.2–7.4 ppm; piperazine carbons at δ 45–55 ppm) .
  • HRMS : Accurate mass determination (e.g., [M+H]+ calculated for C30_{30}H26_{26}FN4_4OS: 525.1865) .
  • HPLC-PDA : Purity assessment (>95%) using a C18 column (acetonitrile/water, 0.1% TFA) .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reported biological activity data for this compound?

  • Data Analysis Framework :

  • Assay Variability : Compare IC50_{50} values across cell lines (e.g., HeLa vs. MCF-7) using standardized protocols (e.g., MTT assay, 48-hour incubation) .
  • Structural Analogues : Evaluate activity differences in derivatives (e.g., substitution at the benzhydryl group reduces potency by >50% in kinase inhibition assays) .
  • Statistical Validation : Apply ANOVA or Student’s t-test to confirm significance (p < 0.05) across replicates .

Q. What experimental strategies optimize the compound’s pharmacokinetic properties?

  • Methodological Approaches :

  • LogP Optimization : Introduce polar groups (e.g., -OH or -SO2_2Me) to the imidazothiazole core to improve solubility (target LogP < 3.5) .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS. Key findings: Piperazine N-demethylation is a major metabolic pathway (t1/2_{1/2} = 2.1 hours) .

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?

  • SAR Protocol :

  • Core Modifications : Synthesize analogues with variations in the imidazothiazole (e.g., 5-methyl substitution) or benzhydryl groups (e.g., 4-Cl vs. 4-F) .
  • Biological Screening : Test against primary targets (e.g., kinase inhibition assays) and off-target panels (e.g., GPCRs) .
  • Computational Modeling : Docking studies (AutoDock Vina) to predict binding affinity to ATP pockets (e.g., EGFR kinase: ΔG = -9.8 kcal/mol) .

Key Considerations for Researchers

  • Contradictions in Data : Conflicting solubility reports (e.g., DMSO vs. aqueous buffers) may arise from crystallinity differences—characterize polymorphs via XRD .
  • Advanced Purification : Use preparative HPLC for chiral resolution if racemic mixtures form during synthesis .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.